Product packaging for dl-2,3-Dichloro-1,4-butanediol(Cat. No.:CAS No. 63783-49-3)

dl-2,3-Dichloro-1,4-butanediol

Cat. No.: B13954760
CAS No.: 63783-49-3
M. Wt: 159.01 g/mol
InChI Key: BDFQFJDIIIRPBO-UHFFFAOYSA-N
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Description

Historical Context and Early Synthetic Developments

While a definitive first synthesis of dl-2,3-dichloro-1,4-butanediol is not extensively documented in early chemical literature, its development is intrinsically linked to the broader advancements in the chlorination of unsaturated C4 compounds. Early methods for the synthesis of chlorinated diols likely involved the direct chlorination of but-2-ene-1,4-diol. The vicinal dichlorination of alkenes is a foundational reaction in organic chemistry, with historical methods often employing elemental chlorine. researchgate.net These early approaches, however, often lacked the stereochemical control necessary for producing specific isomers.

A significant advancement in the synthesis of related compounds came with the development of processes for the production of 2,2,3,3-tetrachloro-1,4-butanediol from 2-butyne-1,4-diol (B31916) and gaseous chlorine, as detailed in a 1955 patent. google.com While not the direct synthesis of the dl-2,3-dichloro isomer, this highlights the mid-20th century focus on the chlorination of butanediol (B1596017) precursors. The synthesis of esters of 1,4-butanediol (B3395766) from 1,4-dichloro-2-butene, a side-product of chloroprene (B89495) manufacturing, also points to the industrial availability of chlorinated C4 building blocks that could potentially be converted to dichlorobutanediols. ysu.am Modern synthetic methods now offer more controlled and stereoselective routes to such chlorinated diols.

Significance as a Platform Chemical and Synthetic Intermediate

The primary significance of this compound in contemporary research lies in its role as a precursor to other valuable chemical compounds, most notably 1,2:3,4-diepoxybutane and succinaldehyde (B1195056).

Precursor to 1,2:3,4-Diepoxybutane:

This compound can be readily converted to dl-1,2:3,4-diepoxybutane, a bifunctional electrophile widely used in organic synthesis and as a cross-linking agent. This conversion is a crucial transformation that underscores the utility of the dichlorinated diol. Diepoxybutane is a valuable intermediate in the synthesis of various pharmaceuticals and other biologically active molecules.

Precursor to Succinaldehyde:

Succinaldehyde, or butanedial, is another important C4 building block that can be synthesized from precursors derived from this compound. Succinaldehyde is a versatile reagent used in the synthesis of heterocyclic compounds and as a cross-linking agent. wikipedia.org While several routes to succinaldehyde exist, including the oxidation of tetrahydrofuran, the use of halogenated diols as starting materials provides an alternative synthetic pathway. wikipedia.orgsciencemadness.org The ability to generate succinaldehyde further enhances the status of this compound as a key platform chemical.

Overview of Research Trajectories for Halogenated Butanediols

Research into halogenated butanediols, including this compound, is driven by the desire to create novel functional molecules with specific properties. The introduction of halogen atoms into the butanediol framework significantly alters its chemical reactivity and potential applications.

Current research trajectories in this field include:

Stereoselective Synthesis: A major focus is the development of stereoselective methods for the synthesis of specific isomers of halogenated butanediols. The stereochemistry of these compounds is crucial for their application in the synthesis of chiral drugs and other enantiomerically pure materials. researchgate.net

Catalytic Transformations: There is growing interest in the development of catalytic methods for the functionalization of halogenated butanediols. This includes the use of transition metal catalysts to perform cross-coupling reactions and other transformations at the carbon-halogen bond.

Applications in Materials Science: Halogenated diols are being explored as monomers for the synthesis of specialty polymers with enhanced properties such as flame retardancy and chemical resistance.

The continued exploration of the synthesis and reactivity of halogenated butanediols like this compound is expected to lead to the development of new synthetic methodologies and the creation of novel molecules with valuable applications in medicine, agriculture, and materials science.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C4H8Cl2O2
Molecular Weight 159.01 g/mol
CAS Number 2419-73-0
Appearance White to almost white powder/crystal
Melting Point 74.0 to 78.0 °C
Boiling Point 113-118 °C at 4 Torr
Density 1.405 ± 0.06 g/cm³
IUPAC Name 1,4-dichlorobutane-2,3-diol

Data sourced from various chemical suppliers and databases. nih.govtcichemicals.comepa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8Cl2O2 B13954760 dl-2,3-Dichloro-1,4-butanediol CAS No. 63783-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63783-49-3

Molecular Formula

C4H8Cl2O2

Molecular Weight

159.01 g/mol

IUPAC Name

2,3-dichlorobutane-1,4-diol

InChI

InChI=1S/C4H8Cl2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2H2

InChI Key

BDFQFJDIIIRPBO-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)Cl)Cl)O

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization

Epoxide Hydrolysis Routes for dl-2,3-Dichloro-1,4-butanediol Production

A prominent method for synthesizing vicinal diols, including this compound, involves the hydrolysis of a corresponding epoxide. This pathway is valued for its well-understood mechanisms and the high degree of control it can offer over the final product's stereochemistry.

The core of this synthetic approach is the acid-catalyzed ring-opening of a dichloroepoxybutane intermediate. This reaction proceeds under relatively mild conditions due to the inherent ring strain of the three-membered epoxide ring. chemistrysteps.comopenstax.org

The acid-catalyzed hydrolysis of an epoxide is a nuanced process that exhibits characteristics of both SN1 and SN2 reaction mechanisms. chemistrysteps.comlibretexts.orglibretexts.org The reaction is initiated by the protonation of the epoxide's oxygen atom by an acid catalyst, which creates a good leaving group (an alcohol). libretexts.org This protonation makes the epoxide more susceptible to nucleophilic attack.

The subsequent step involves the attack of a water molecule, which acts as the nucleophile. The precise nature of this attack gives the mechanism its hybrid character. A partial positive charge develops on the epoxide carbons, with the more substituted carbon bearing a greater degree of this charge. libretexts.orgstackexchange.com The nucleophile (water) then attacks the carbon from the side opposite the carbon-oxygen bond in a backside attack, characteristic of an SN2 reaction. openstax.org This leads to an inversion of stereochemistry at the site of attack and results in the formation of a trans-diol product after deprotonation. openstax.orglibretexts.org

The choice of catalyst and solvent is critical in the acid-catalyzed hydrolysis of epoxides.

Acidic Catalysts : Dilute aqueous solutions of strong acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are commonly used to facilitate the reaction at room temperature. openstax.org The acid acts as a catalyst by protonating the epoxide oxygen, thereby activating the ring for nucleophilic attack. Anhydrous acids (HX) can also be employed, which results in the formation of a trans-halohydrin. libretexts.orglibretexts.org

Solvent Systems : Water is the most common solvent for hydrolysis as it also serves as the nucleophile. The reaction is typically carried out in an aqueous acidic medium. libretexts.org The use of an alcohol as a solvent would result in alcoholysis, yielding an alkoxy alcohol rather than a diol. The solvent system must be able to support the protonation of the epoxide and the subsequent nucleophilic attack.

A key advantage of the epoxide hydrolysis route is the high degree of stereochemical control. The SN2-like backside attack mechanism dictates that the two hydroxyl groups in the final diol product will be in a trans configuration relative to each other. openstax.orglibretexts.org This predictable stereochemical outcome is crucial in synthetic chemistry where specific isomers are desired.

Yield optimization depends on several factors:

Reaction Conditions : Controlling the temperature and reaction time is essential to prevent side reactions and ensure complete conversion.

Catalyst Concentration : The concentration of the acid catalyst must be sufficient to promote the reaction without causing degradation of the starting material or product.

Substrate Purity : The purity of the dichloroepoxybutane starting material will directly impact the purity and yield of the final product.

The necessary dichloroepoxybutane intermediate for the hydrolysis reaction is typically synthesized from a more readily available precursor, such as 1,4-dichloro-2-butene. This process involves the epoxidation of the double bond in the 1,4-dichloro-2-butene molecule. This initial step creates the strained three-membered ring that is subsequently opened via hydrolysis to yield the final this compound product. The chlorination of trans-1,4-dichloro-2-butene (B41546) is a known pathway to produce tetrachlorobutane, highlighting its role as a versatile starting material in chlorinated butane (B89635) chemistry. google.com

Acid-Catalyzed Ring Opening of Dichloroepoxybutane

Direct Halogenation of Butanediol (B1596017) Derivatives

An alternative synthetic strategy involves the direct halogenation of a butanediol derivative. This method avoids the epoxide intermediate and instead introduces the chlorine atoms directly onto the butane backbone. A common precursor for this route is 1,4-butanediol (B3395766).

One documented industrial method involves a continuous multi-stage chlorination reaction. In this process, 1,4-butanediol is reacted with concentrated hydrochloric acid and hydrogen chloride gas. google.com The reaction is typically carried out in a series of reactors under controlled temperature and pressure to achieve a high yield of the dichlorinated product. google.com Another established laboratory method for converting 1,4-butanediol to 1,4-dichlorobutane (B89584) involves the use of thionyl chloride in the presence of pyridine. prepchem.com While this specific example yields 1,4-dichlorobutane, similar principles of direct chlorination can be applied to synthesize dichlorinated butanediols.

Below is a table summarizing typical reaction conditions for the direct chlorination of 1,4-butanediol as described in a patented process. google.com

ParameterValue
Starting Material 1,4-Butanediol
Chlorinating Agents Concentrated Hydrochloric Acid, Hydrogen Chloride Gas
Reaction Temperature 100 to 130 °C
Reaction Pressure 0.2 to 0.5 MPa
Process Type Continuous multi-stage reaction
Reported Yield Up to 97.6%

Chlorination of 1,4-Butanediol and Related Polyols

The primary method for synthesizing dichlorinated alkanes, such as the target compound's isomer 1,4-dichlorobutane, involves the direct chlorination of the corresponding diol. In a typical reaction, 1,4-butanediol is reacted with chlorinating agents to substitute the hydroxyl (-OH) groups with chlorine (-Cl) atoms. The fundamental reaction is represented as:

OH-R-OH + 2HCl → Cl-R-Cl + 2H₂O (where R = -(CH₂)₄-) google.com

This process is applicable to various glycols, including 1,3-propylene glycol and other C3-C10 diols, demonstrating its versatility in producing a range of dichloroalkane compounds. google.com The direct chlorination of 1,4-butanediol serves as a foundational pathway for producing dichlorinated butanes, which are valuable chemical intermediates.

Reagent and Catalyst Systems

While other traditional chlorinating agents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are used in laboratory-scale synthesis for converting alcohols to alkyl chlorides, the HCl gas and concentrated HCl system is often favored in industrial settings for its cost-effectiveness and role in continuous processing.

Impact of Temperature and Stoichiometry on Reaction Efficiency

Temperature and the molar ratio of reactants (stoichiometry) are critical parameters that directly influence reaction efficiency, yield, and product quality. In an optimized industrial process, the chlorination is conducted in multiple stages, each with controlled temperatures. For instance, the initial stage of the reaction may be maintained at approximately 105°C, while subsequent reaction kettles are kept at a higher temperature of 120°C to ensure the reaction continues to completion. google.com

The stoichiometry is carefully managed by controlling the feed rates of the reactants. A continuous process might involve feeding 1,4-butanediol, concentrated hydrochloric acid, and HCl gas at specific rates to maintain an optimal ratio. google.com Maintaining a high concentration of HCl throughout the multi-stage reaction is essential; a decrease in hydrochloric acid concentration in later stages can lead to a reduction in product yield. google.com The pressure of the reaction system is also a significant factor, with an operating pressure of around 0.4 MPa being utilized in some continuous processes. google.com

Table 1: Optimized Reaction Parameters for Multi-Stage Chlorination

Parameter Value Stage Purpose
System Pressure 0.4 MPa Continuous Maintain reaction conditions
Temperature 105°C First-stage kettle Initiate chlorination
Temperature 120°C Subsequent kettles Drive reaction to completion

Emerging Synthetic Approaches and Green Chemistry Principles

In line with global trends towards sustainability, the chemical industry is increasingly adopting greener synthetic routes. These approaches focus on maximizing efficiency while minimizing environmental impact.

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a significant advancement over traditional batch processing, particularly for large-scale production. In this method, reactants are continuously fed into a series of reactors, and the product is continuously removed. This technique offers numerous advantages, including improved safety, stable product quality, reduced production costs, and higher labor efficiency. google.com

Strategies for Waste Minimization and Resource Recycling in Production

Waste minimization and resource recycling are core tenets of green chemistry. In the synthesis of dichlorinated alkanes, this is achieved through process design that incorporates recovery and reuse of materials. For example, after the primary reaction, the product stream undergoes a continuous washing process. An alkaline solution, such as 5-10% sodium carbonate, is used to neutralize any remaining acid. google.com

The aqueous phase from this washing step is not discarded but is fed back into a storage tank for the alkaline solution to be recycled. google.com This circular approach significantly reduces waste and the consumption of fresh reagents. Similarly, the aqueous phase from the initial separation of the product from the reaction mixture, which contains hydrochloric acid, can be recovered. These strategies align with the principles of green chemistry by designing processes that reuse by-products and minimize the generation of hazardous substances. researchgate.netnih.gov

Comparative Analysis of Industrial and Laboratory-Scale Synthetic Pathways

The methodologies for synthesizing this compound and its isomers differ significantly between industrial and laboratory settings, driven by their distinct objectives of scale, cost, and efficiency.

Laboratory-scale synthesis typically prioritizes versatility and proof-of-concept. It is often performed using batch reactors (e.g., round-bottom flasks) with smaller quantities of reagents. A wider variety of chlorinating agents, including thionyl chloride or phosphorus pentachloride, might be employed. The focus is on achieving a high-purity product for research and analysis, with less emphasis on cost and throughput. Purification is generally done through methods like column chromatography or recrystallization.

Industrial-scale synthesis , conversely, is optimized for efficiency, cost-effectiveness, safety, and high throughput. It heavily favors continuous manufacturing processes over batch methods. google.com As detailed in the continuous multi-stage chlorination process, industrial pathways use large-scale equipment like reaction kettles, layering towers, and washing towers to handle significant volumes of material (e.g., 200 kg/h of 1,4-butanediol). google.com Reagent selection is guided by cost and availability, making the use of hydrochloric acid and HCl gas more practical than more expensive reagents. The emphasis on recycling and process automation is a hallmark of industrial pathways, aimed at minimizing waste and operational costs while ensuring stable product quality with high yields, often achieving up to 98%. google.com

Table 2: Comparison of Synthetic Scales

Feature Laboratory-Scale Synthesis Industrial-Scale Synthesis
Objective Versatility, high purity, proof-of-concept High throughput, cost-efficiency, safety
Process Type Typically batch processing Predominantly continuous flow processing google.com
Equipment Glassware (flasks, condensers) Large reaction kettles, separation towers google.com
Reagents Varied (HCl, SOCl₂, PCl₅) Cost-effective (Conc. HCl, HCl gas) google.com
Scale Grams to kilograms Tons (e.g., 200 kg/hour feed) google.com
Waste Handling Often treated as waste Emphasis on recycling and recovery google.com

| Key Driver | Synthesis of novel compounds, mechanism study | Economic viability and market demand |

Stereochemical Aspects and Chiral Chemistry

Enantiomeric and Diastereomeric Considerations for dl-2,3-Dichloro-1,4-butanediol

2,3-Dichloro-1,4-butanediol possesses two stereogenic centers at carbons C2 and C3. According to the 2^n rule, where 'n' is the number of chiral centers, a maximum of four stereoisomers are possible. libretexts.orglibretexts.org These stereoisomers consist of two pairs of enantiomers. However, due to the symmetrical substitution pattern on the C2 and C3 carbons (a hydrogen, a hydroxyl group, a chloromethyl group, and the other chiral carbon), the potential for meso compounds exists. libretexts.orglibretexts.org

A meso compound is an achiral member of a set of diastereomers that has an internal plane of symmetry. libretexts.orglibretexts.org For 2,3-dichloro-1,4-butanediol, the stereoisomer with a (2R,3S) or (2S,3R) configuration possesses this internal symmetry and is therefore a single meso compound. nih.gov The remaining two stereoisomers, (2R,3R) and (2S,3S), are non-superimposable mirror images of each other and constitute a pair of enantiomers. libretexts.orglibretexts.org The designation "this compound" refers to a racemic mixture, meaning it contains equal amounts of the (2R,3R) and (2S,3S) enantiomers.

The relationships between the stereoisomers of 2,3-dichloro-1,4-butanediol are summarized in the table below.

Stereoisomer ConfigurationRelationship
(2R,3R) and (2S,3S)Enantiomers (the dl-pair)
(2R,3R) and (meso)Diastereomers
(2S,3S) and (meso)Diastereomers
(2R,3S)Meso compound
(2S,3R)Identical to the meso compound

Stereoselective Synthesis and Diastereomeric Control

The controlled synthesis of specific stereoisomers of 2,3-dichloro-1,4-butanediol is a significant challenge in organic chemistry, requiring precise control over reaction conditions and reagent selection.

Stereoselective synthesis of 1,2-diols, including halogenated derivatives, often involves the dihydroxylation of an alkene or the opening of an epoxide.

One potential pathway to synthesize 2,3-dichloro-1,4-butanediol with controlled stereochemistry is through the epoxidation of a precursor alkene, followed by ring-opening of the resulting epoxide. transformationtutoring.comorganicchemistrytutor.com For instance, starting with a trans-alkene and performing a syn-epoxidation would yield a trans-epoxide. Subsequent acid-catalyzed ring-opening of this epoxide with a chloride source would proceed via an SN2 mechanism, leading to a trans-diol product. transformationtutoring.comlibretexts.org The stereochemistry of the final product is dictated by the stereochemistry of the starting alkene and the nature of the epoxidation and ring-opening reactions. youtube.com

Another established method for creating epoxides is the base-promoted cyclization of a halohydrin. transformationtutoring.comorganicchemistrytutor.comucalgary.ca This intramolecular SN2 reaction is stereospecific, requiring an anti-periplanar arrangement of the hydroxyl and halide groups. ucalgary.ca Thus, the stereochemistry of the halohydrin precursor directly determines the stereochemistry of the epoxide, which can then be opened to form the desired diol.

A plausible synthetic route for obtaining specific stereoisomers of 2,3-dichloro-1,4-butanediol could involve the following conceptual steps:

Stereoselective Epoxidation: Starting with a suitable butene derivative, stereoselective epoxidation can yield a specific epoxide enantiomer.

Nucleophilic Ring Opening: The epoxide can then be opened by a chloride nucleophile. The regioselectivity and stereoselectivity of this step are crucial and can be influenced by the choice of catalyst and reaction conditions. transformationtutoring.comlibretexts.org

The stability of chiral centers is a critical consideration during chemical synthesis and purification, particularly under conditions that could promote racemization. For vicinal diols with adjacent halogen substituents, the stability under alkaline conditions is of particular interest.

While specific studies on the racemization of this compound under alkaline conditions are scarce, some inferences can be drawn from related chemistry. The formation of an epoxide from a halohydrin under basic conditions is a well-known intramolecular SN2 reaction. organicchemistrytutor.comucalgary.ca This reaction proceeds with inversion of configuration at the carbon bearing the halogen, and since it is a concerted, stereospecific process, it implies that the adjacent chiral center bearing the hydroxyl group is stable under these conditions.

However, prolonged exposure to strong alkaline conditions could potentially lead to side reactions or degradation. Research on other chiral molecules, such as amino acids, has shown that the solvent plays a crucial role, with water often suppressing racemization compared to organic solvents under alkaline conditions. rsc.org Therefore, for any synthetic or purification steps involving this compound under basic conditions, careful control of temperature, reaction time, and solvent system would be essential to minimize the risk of racemization.

Advanced Analytical Techniques for Stereochemical Purity Determination

To verify the success of a stereoselective synthesis and to determine the enantiomeric excess (ee) or diastereomeric ratio of a sample of 2,3-dichloro-1,4-butanediol, advanced analytical techniques are employed.

Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a powerful tool for separating enantiomers and diastereomers. nih.govresearchgate.net

Chiral Gas Chromatography (GC): For volatile compounds like diols, chiral GC is a suitable method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times and thus separation. researchgate.netgcms.cz Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols, diols, and halogenated compounds. gcms.czchromatographyonline.com For the analysis of halogenated diols, derivatization may be employed to improve volatility and chromatographic performance. researchgate.netnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used technique for enantiomeric separation. nih.gov It can be performed in normal-phase, reversed-phase, or polar organic modes, depending on the analyte and the chosen CSP. lcms.czchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have been used to separate a broad range of chiral molecules. nih.govresearchgate.net The separation of the stereoisomers of 2,3-dichloro-1,4-butanediol would likely be achievable on a suitable chiral column, allowing for the quantification of the enantiomeric excess of the dl-pair and the detection of any meso-diastereomer.

Chromatographic TechniquePrincipleApplicability to this compound
Chiral GC Differential interaction with a chiral stationary phase in the gas phase.Suitable for separating the volatile enantiomers, potentially after derivatization to enhance volatility and detection.
Chiral HPLC Differential interaction with a chiral stationary phase in the liquid phase.Highly applicable for the separation and quantification of both enantiomers and diastereomers.

Nuclear Magnetic Resonance (NMR) spectroscopy can be adapted to distinguish between enantiomers through the use of chiral resolving agents. These agents create a diastereomeric environment, causing the corresponding nuclei in the two enantiomers to become chemically non-equivalent and thus resonate at different frequencies. libretexts.org

Chiral Lanthanide Shift Reagents (LSRs): These are complexes of lanthanide metals (such as Europium or Samarium) with chiral ligands. libretexts.orgtcichemicals.com When an LSR is added to a solution of a chiral analyte like this compound, the hydroxyl groups of the diol can coordinate to the lanthanide ion. This forms transient diastereomeric complexes. libretexts.org The paramagnetic nature of the lanthanide induces large changes in the chemical shifts of the protons near the binding site, and these shifts will be different for the two enantiomers, allowing for their distinct signals to be resolved and integrated to determine the enantiomeric excess. libretexts.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): Another approach is to react the chiral analyte with a chiral derivatizing agent to form stable diastereomers. These diastereomers have different physical properties and will naturally exhibit distinct NMR spectra. libretexts.org For diols, chiral boric acids have been shown to be effective CDAs. They react with the diol to form cyclic boronate esters. nih.gov If the boric acid is chiral, the resulting diastereomeric esters will have distinguishable NMR signals, which can be used to determine the enantiomeric purity of the original diol. nih.govnih.gov

NMR MethodPrincipleExpected Outcome for this compound
Chiral Lanthanide Shift Reagents Formation of transient diastereomeric complexes with a paramagnetic chiral agent, leading to separation of NMR signals for the enantiomers.Splitting of one or more proton signals into two sets, with the ratio of their integrals corresponding to the enantiomeric ratio.
Chiral Derivatizing Agents Covalent reaction with a chiral agent to form stable diastereomers with distinct NMR spectra.Formation of two new compounds (diastereomers) with different chemical shifts, allowing for quantification of the original enantiomers.

Spectroscopic Differentiation of Diastereomers by Splitting Patterns

The diastereomers of 2,3-dichloro-1,4-butanediol—the racemic (dl) form and the meso form—can be distinguished using nuclear magnetic resonance (NMR) spectroscopy, particularly by analyzing the splitting patterns in their proton (¹H) NMR spectra. rsc.orgresearchgate.net The differentiation arises because the spatial relationship between protons on adjacent carbon atoms is different in each diastereomer, leading to different vicinal coupling constants (³JHH).

In the meso isomer, the molecule can adopt a conformation where the two chlorine atoms are anti-periplanar to each other, creating a plane of symmetry. libretexts.org In the dl-enantiomers, the substituents are arranged differently, leading to distinct and non-equivalent protons. This difference in the three-dimensional structure affects the dihedral angles between C-H bonds on adjacent carbons. According to the Karplus relationship, the magnitude of the coupling constant between two vicinal protons is dependent on their dihedral angle.

Consequently, the protons in the meso and dl-isomers exist in unique chemical and magnetic environments. This results in different chemical shifts and, more importantly, different coupling constants, which manifest as unique splitting patterns. For instance, the coupling between the protons on C2 and C3 will differ significantly between the meso and dl forms, allowing for their unambiguous identification from a ¹H NMR spectrum. While a detailed spectrum analysis requires experimental data, the expected differences can be summarized.

Spectroscopic Featuremeso-2,3-Dichloro-1,4-butanediolThis compound
Symmetry Possesses an internal plane of symmetry.Lacks an internal plane of symmetry (chiral).
Proton Equivalence Protons on C1 and C4 are equivalent; protons on C2 and C3 are equivalent.Protons are chemically non-equivalent.
¹H NMR Spectrum Simpler spectrum due to higher symmetry.More complex spectrum with distinct signals for each proton.
Splitting Pattern A single, characteristic set of signals for the C2-C3 protons.A different and more complex set of signals for the C2-C3 protons.
Coupling Constants (³J) Unique value for H-C2-C3-H coupling based on the favored conformation's dihedral angle.A different unique value for H-C2-C3-H coupling due to a different favored conformation.

Influence of Stereochemistry on Chemical Reactivity and Pathway Selectivity

The stereochemistry of a molecule is a critical factor that governs its reactivity and the stereochemical outcome of its reactions. researchgate.net The distinct spatial arrangements of the chloro and hydroxyl functional groups in the dl- and meso-isomers of 2,3-dichloro-1,4-butanediol lead to significant differences in their chemical behavior, particularly in reactions where the stereocenters are involved. vub.bersc.org

A prominent example is the base-induced intramolecular cyclization to form 1,2:3,4-diepoxybutane. This reaction proceeds via a double intramolecular Williamson ether synthesis, where each hydroxyl group displaces the adjacent chlorine atom in an Sₙ2 reaction. The efficiency and stereochemical outcome of this transformation are directly dictated by the stereochemistry of the starting diol.

This compound: The (2R,3R) isomer cyclizes to form (S,S)-1,2:3,4-diepoxybutane, and the (2S,3S) isomer forms the (R,R)-1,2:3,4-diepoxybutane. The reaction requires the molecule to adopt a conformation where the reacting hydroxyl and chloro groups are anti-periplanar, which is readily achievable for both cyclization steps.

meso-2,3-Dichloro-1,4-butanediol: Due to its inherent symmetry, the meso isomer cyclizes to form the achiral meso-1,2:3,4-diepoxybutane.

Starting IsomerReaction ConditionsProductStereochemical Outcome
This compoundTreatment with base(R,R)- and (S,S)-1,2:3,4-DiepoxybutaneFormation of a racemic mixture of chiral epoxides. orgsyn.org
meso-2,3-Dichloro-1,4-butanediolTreatment with basemeso-1,2:3,4-DiepoxybutaneFormation of a single, achiral (meso) epoxide.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions of Chlorine Atoms

The chlorine atoms in dl-2,3-dichloro-1,4-butanediol, being attached to secondary carbon atoms, are susceptible to nucleophilic substitution reactions. The facility of these reactions would be influenced by the nature of the nucleophile, the reaction conditions, and steric hindrance from the adjacent hydroxyl and chloro groups.

Types of Nucleophiles and Reaction Conditions

A variety of nucleophiles could potentially displace the chlorine atoms. These include:

Oxygen nucleophiles: Hydroxide ions, alkoxides, and carboxylates could lead to the formation of triols, diol ethers, and ester derivatives, respectively.

Nitrogen nucleophiles: Ammonia, primary, and secondary amines could yield amino-substituted butanediols.

Sulfur nucleophiles: Thiols and thiocyanates would be expected to form thioethers and thiocyanate (B1210189) derivatives.

Other nucleophiles: Cyanide ions could introduce nitrile functionalities.

Reaction conditions would likely require a suitable solvent and potentially a base to neutralize the leaving chloride ion and any acidic protons. The choice of solvent (polar protic, polar aprotic, or nonpolar) would significantly impact the reaction mechanism (SN1 vs. SN2) and rate.

While specific studies on this compound are lacking, a study on the closely related DL-1,4-dibromo-2,3-butanediol demonstrated its reaction with aqueous alkaline sodium arsenite, a nucleophile, to form a mixture of arsonic acids. nih.gov This suggests that similar nucleophilic substitutions on the chlorinated analog are feasible.

Formation of Substituted Butanediol (B1596017) Derivatives

The sequential or simultaneous substitution of the two chlorine atoms could lead to a diverse array of substituted butanediol derivatives. The regioselectivity and stereoselectivity of these reactions would be of significant interest in synthetic chemistry. For instance, the reaction with a bulky nucleophile might favor monosubstitution. The formation of cyclic ethers through intramolecular nucleophilic attack by one of the hydroxyl groups on the carbon bearing a chlorine atom is also a plausible reaction pathway, especially under basic conditions.

Oxidation Reactions of Hydroxyl Groups

The primary hydroxyl groups of this compound can be oxidized to form carbonyl compounds.

Transformation to Carbonyl Compounds (Aldehydes and Ketones)

Oxidation of the primary hydroxyl groups would yield the corresponding aldehydes. Further oxidation of these aldehydes would lead to carboxylic acids. The presence of two primary hydroxyl groups allows for the potential formation of a dialdehyde (B1249045) or a dicarboxylic acid derivative. It is important to note that the stability of the resulting chlorinated aldehydes and carboxylic acids would be a critical factor.

Specific Oxidizing Agents and Reaction Parameters

A range of oxidizing agents could be employed for this transformation, with the choice of reagent determining the extent of oxidation.

Oxidizing Agent CategorySpecific ExamplesPotential Product(s)
Mild OxidantsPyridinium chlorochromate (PCC), Dess-Martin periodinaneDichloro-hydroxy-butanal
Strong OxidantsPotassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4)Dichloro-dicarboxylic acid

The reaction parameters, such as temperature, reaction time, and stoichiometry of the oxidizing agent, would need to be carefully controlled to achieve the desired product selectively. For example, using one equivalent of a mild oxidant under controlled conditions might favor the formation of the mono-aldehyde.

Reduction Reactions of Halogen and Hydroxyl Groups

The reduction of this compound could proceed via two main pathways: the reduction of the carbon-chlorine bonds (dehalogenation) or the reduction of the hydroxyl groups.

The dehalogenation of the C-Cl bonds would lead to the formation of 1,4-butanediol (B3395766). This could be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2 with a palladium catalyst) or using metal-based reducing agents like zinc in an acidic medium.

The reduction of the hydroxyl groups to the corresponding alkanes is a more challenging transformation and would require harsh reducing conditions, such as the use of a strong acid and a reducing agent like zinc amalgam (Clemmensen reduction) or hydrazine (B178648) with a strong base (Wolff-Kishner reduction) if the hydroxyls were first oxidized to carbonyls. However, no specific literature detailing the reduction of this compound has been found.

Conversion to 1,4-Dichlorobutane (B89584)

The conversion of this compound to 1,4-dichlorobutane requires the selective reduction of the two secondary hydroxyl groups at the C2 and C3 positions, without affecting the primary chlorine atoms at the C1 and C4 positions. This transformation is challenging due to the potential for competing reactions, such as dehalogenation.

A plausible approach involves a two-step process: activation of the hydroxyl groups to make them better leaving groups, followed by reduction. For instance, the hydroxyl groups could be converted to tosylates or mesylates, which are excellent leaving groups. Subsequent reduction with a hydride source, such as lithium aluminum hydride, could then yield the desired 1,4-dichlorobutane. However, the strong reducing power of LiAlH₄ might also lead to the reduction of the chloro-substituents.

A more direct catalytic method for the reduction of secondary alcohols to alkanes in the presence of other functional groups involves the use of indium(III) chloride (InCl₃) as a catalyst with chlorodiphenylsilane as the reducing agent. stackexchange.com This method has been shown to be selective for secondary and tertiary alcohols, leaving primary alcohols and other common functional groups untouched. stackexchange.com While direct experimental data for this compound is not available, this method presents a promising avenue for its conversion to 1,4-dichlorobutane.

Reducing Agents and Conditions

The selective reduction of the hydroxyl groups in this compound is a key transformation. The choice of reducing agent and reaction conditions is critical to achieve the desired outcome while avoiding unwanted side reactions like dehalogenation. A variety of reducing agents can be considered, each with its own reactivity profile. unacademy.com

Reducing AgentExpected Product(s)Conditions & Remarks
Catalytic Hydrogenation (e.g., H₂/Pd/C) 1,4-Butanediol, Butane (B89635)Risk of dehalogenation is high. The catalyst and conditions would need careful optimization to favor hydroxyl reduction over C-Cl bond cleavage.
Lithium Aluminum Hydride (LiAlH₄) 1,4-Butanediol, ButaneA very strong reducing agent that will likely reduce both the hydroxyl and chloro groups. Not suitable for selective reduction to 1,4-dichlorobutane.
Sodium Borohydride (NaBH₄) No reactionGenerally not strong enough to reduce isolated alcohols. It is typically used for the reduction of aldehydes and ketones.
Indium(III) Chloride/ Chlorodiphenylsilane 1,4-DichlorobutaneA promising catalytic system for the selective reduction of secondary alcohols. stackexchange.com The reaction is performed under relatively mild conditions.
Red Phosphorus and Hydroiodic Acid (Red P + HI) ButaneA very powerful reducing agent that would reduce both the hydroxyl and chloro functional groups, leading to the parent alkane. stackexchange.com

Elimination Reactions and Formation of Unsaturated Systems

The presence of both hydroxyl and chloro functional groups allows for elimination reactions to occur under both acidic and basic conditions, leading to the formation of unsaturated compounds.

Degradation Pathways Under Acidic and Basic Conditions

Under acidic conditions, the dehydration of the vicinal diol moiety is a likely degradation pathway. researchgate.net Protonation of one of the hydroxyl groups converts it into a good leaving group (water). Departure of water would generate a carbocation, which can then undergo rearrangement or elimination of a proton from an adjacent carbon to form an alkene. For this compound, this could lead to the formation of a chloro-substituted enol, which would tautomerize to the corresponding ketone. A pinacol-type rearrangement is also a possibility under acidic conditions. nih.govwikipedia.orgorganic-chemistry.orgpsiberg.commasterorganicchemistry.comchemistrysteps.com

Under basic conditions, dehydrohalogenation is a probable degradation route. wikipedia.orgyoutube.com A strong base can abstract a proton from the carbon adjacent to a chlorine atom (β-elimination), leading to the formation of a double bond and the expulsion of the chloride ion. Given the presence of two chloro groups, a double dehydrohalogenation could potentially occur.

Formation of 1,3-Butadiene (B125203) Derivatives

The formation of 1,3-butadiene derivatives from this compound can be envisioned through a sequence of elimination reactions. For instance, a double dehydration under strong acidic conditions could theoretically lead to a dichlorinated butadiene. However, rearrangements are likely to compete.

A more plausible route to a butadiene derivative could involve a combination of dehydration and dehydrohalogenation. For example, acid-catalyzed dehydration could first form an unsaturated chloro-alcohol, which could then undergo base-catalyzed dehydrohalogenation to yield a substituted 1,3-butadiene.

The direct synthesis of 1,3-butadiene from 1,4-butanediol has been achieved through vapor-phase dehydration over catalysts like cerium oxide. researchgate.netelsevierpure.com A similar approach with this compound could potentially yield a chlorinated 1,3-butadiene, though the reaction conditions would need to be carefully controlled to manage the additional reactive sites. A two-step process involving esterification followed by pyrolysis has also been patented for the conversion of 1,4-butanediol to 1,3-butadiene. google.comgoogle.com

Ring-Closing Reactions and Cyclization Products (e.g., Epoxide Formation)

The structure of this compound, containing hydroxyl and chloro groups on adjacent and nearby carbons, is well-suited for intramolecular cyclization reactions, particularly under basic conditions.

The most probable cyclization product is a bis-epoxide. In the presence of a base, the hydroxyl groups can be deprotonated to form alkoxides. These alkoxides can then act as internal nucleophiles, attacking the adjacent carbon bearing a chlorine atom in an intramolecular S_N2 reaction, a process known as the Williamson ether synthesis. youtube.com This would lead to the formation of a diepoxybutane. The formation of epoxides from halohydrins is a well-established reaction. wikipedia.orgyoutube.com

Alternatively, cyclization could occur between the hydroxyl group at C2 and the chloro group at C4 (or C3 and C1) to form a five-membered cyclic ether, a substituted tetrahydrofuran. This would also proceed via an intramolecular Williamson ether synthesis. The relative rates of formation of the three-membered epoxide rings versus the five-membered ether ring would depend on the specific reaction conditions and the stereochemistry of the starting material.

Advanced Reaction Mechanisms and Functional Group Interconversions

Beyond the fundamental reactions, this compound can potentially undergo more complex transformations and functional group interconversions.

One such reaction is the Pinacol Rearrangement , which is characteristic of vicinal diols under acidic conditions. wikipedia.orgorganic-chemistry.orgpsiberg.commasterorganicchemistry.comchemistrysteps.comsolubilityofthings.com The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or -hydride shift to form a more stable carbocation, which is then quenched to give a ketone. In the case of this compound, the migration of a chloromethyl group (CH₂Cl) is a possibility, leading to a chlorinated ketone. The migratory aptitude of the chloromethyl group relative to the other substituents would determine the product distribution.

Functional group interconversions can also be envisioned. rsc.org For example, the secondary alcohol groups can be oxidized to ketone functionalities using a variety of oxidizing agents, such as chromium-based reagents or under milder conditions with catalysts like manganese salts. researchgate.netnih.gov This would yield 1,4-dichloro-2,3-butanedione. Subsequent reactions could then be performed on the diketone.

The chlorine atoms can also be substituted by other nucleophiles, although this would require harsher conditions than for the corresponding bromides or iodides. masterorganicchemistry.com Such transformations would allow for the introduction of a wide range of other functional groups.

Participation in Cross-Coupling Reactions (for halogenated derivatives)

The carbon-chlorine bonds in this compound present opportunities for the formation of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. While direct experimental data on the cross-coupling of this specific diol is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of reactions like the Suzuki-Miyaura and Negishi couplings, which are foundational in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for constructing C-C bonds, and their development was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. nobelprize.org These reactions typically involve the coupling of an organic halide with an organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex. illinois.edu The reaction mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For a substrate like this compound, the reaction would be expected to proceed sequentially at the two C-Cl bonds.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

HOCH₂-CHCl-CHCl-CH₂OH + 2 ArB(OH)₂ --(Pd catalyst, Base)--> HOCH₂-CH(Ar)-CH(Ar)-CH₂OH + 2 HCl

Reactant 1 Reactant 2 Catalyst System Product
This compoundArylboronic AcidPd(PPh₃)₄, Na₂CO₃2,3-Diaryl-1,4-butanediol
This compoundVinylboronic AcidPdCl₂(dppf), K₃PO₄2,3-Divinyl-1,4-butanediol
This compoundAlkylboranePd(OAc)₂, SPhos, K₃PO₄2,3-Dialkyl-1,4-butanediol
This table presents a hypothetical summary of potential Suzuki-Miyaura cross-coupling reactions involving this compound, based on established methodologies for similar alkyl halides.

Negishi Coupling:

The Negishi coupling offers a powerful alternative, employing organozinc reagents as the nucleophilic partner. nobelprize.org These reactions are known for their high functional group tolerance and reactivity. nih.gov The general mechanism is similar to the Suzuki coupling, involving a palladium-catalyzed cycle.

A potential Negishi coupling of this compound with an organozinc reagent could proceed as follows:

HOCH₂-CHCl-CHCl-CH₂OH + 2 R-ZnX --(Pd or Ni catalyst)--> HOCH₂-CH(R)-CH(R)-CH₂OH + 2 ZnXCl

Reactant 1 Reactant 2 Catalyst System Product
This compoundArylzinc HalidePd(PPh₃)₄2,3-Diaryl-1,4-butanediol
This compoundAlkylzinc HalideNi(acac)₂/dppe2,3-Dialkyl-1,4-butanediol
This compoundBenzylzinc HalidePdCl₂(Amphos)2,3-Dibenzyl-1,4-butanediol
This table illustrates potential Negishi cross-coupling reactions with this compound, drawing on established protocols for similar substrates.

A significant challenge in the cross-coupling of saturated alkyl halides like this compound is the potential for β-hydride elimination from the organopalladium intermediate. However, the presence of the adjacent hydroxyl groups might influence the reaction pathway and potentially mitigate this side reaction. The development of advanced catalyst systems with bulky electron-rich phosphine (B1218219) ligands has significantly improved the efficiency of cross-coupling reactions with alkyl halides.

Formation of Quaternary Ammonium (B1175870) Salts (from halogenated derivatives)

The reaction of alkyl halides with tertiary amines to form quaternary ammonium salts is a fundamental and widely utilized transformation in organic chemistry, known as the Menshutkin reaction. nih.gov This SN2 reaction involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine on the electrophilic carbon of the alkyl halide, displacing the halide ion.

Given the presence of two primary alkyl chloride functionalities, this compound is an ideal substrate for the synthesis of bis-quaternary ammonium salts. The reaction with two equivalents of a tertiary amine would lead to the formation of a dicationic species with two quaternary ammonium groups.

The general reaction can be represented as:

HOCH₂-CHCl-CHCl-CH₂OH + 2 R₃N --> [R₃N⁺-CH₂-CH(OH)-CH(OH)-CH₂-N⁺R₃] 2Cl⁻

Early investigations into the formation of quaternary ammonium salts from dihalogenated paraffins were conducted as far back as 1939 by Davies, Evans, and Hulbert, who studied these reactions in an aqueous acetone (B3395972) solution. rsc.org While the specific kinetics for this compound are not detailed in readily available literature, the principles of the Menshutkin reaction provide a solid framework for understanding its behavior.

Reactant 1 Tertiary Amine Solvent Product
This compoundTrimethylamine (NMe₃)Acetone/Water1,4-Bis(trimethylammonio)-2,3-butanediol dichloride
This compoundTriethylamine (NEt₃)Ethanol1,4-Bis(triethylammonio)-2,3-butanediol dichloride
This compoundPyridineDMF1,4-Bis(pyridinium)-2,3-butanediol dichloride
This table provides examples of the expected formation of bis-quaternary ammonium salts from this compound based on the general principles of the Menshutkin reaction.

The kinetics of this reaction would be expected to follow second-order kinetics, being first order in both the dihaloalkane and the tertiary amine. researchgate.net The rate of the reaction is influenced by the nature of the tertiary amine, the solvent polarity, and the temperature. The formation of the bis-quaternary salt would proceed in a stepwise manner, with the formation of the mono-quaternary salt as an intermediate. The presence of the hydroxyl groups in the backbone of this compound could potentially influence the reaction kinetics through intramolecular hydrogen bonding or by affecting the solubility of the reactants and products.

Applications in Materials Science and Organic Synthesis

Building Block for Polymer Chemistry

In the realm of polymer science, dl-2,3-dichloro-1,4-butanediol and its derivatives are valuable precursors for creating and modifying polymeric materials. The presence of reactive chlorine and hydroxyl groups on its butane (B89635) backbone enables its integration into polymer chains and networks.

Use in the Modification of Polymeric Structures

While direct application as a crosslinking agent for existing polymers is not extensively documented, derivatives of this compound are utilized in polymer synthesis. For instance, related chlorinated diols can serve as crosslinking agents in materials like epoxy resins. smolecule.com The diglycidyl ether derivative of 2,3-dichloro-1,4-butanediol is specifically mentioned as a component in the formulation of polymers, including those designed for flame-inhibiting properties. google.com Such polymers, which are formed without generating by-products, are suitable for applications like adhesives and the encapsulation of electronic components. google.com

Precursor for Functionalized Monomers and Macromolecules

The compound serves as a starting material for producing more complex, functionalized molecules that can then be used as monomers in polymerization reactions. google.com A notable example is the synthesis of 2,3-dichloro-1,4-butanediol diglycidyl ether, an oxirane compound that can be used to create polymers with specific properties, such as flame resistance. google.com The general utility of 2,3-dichloro-1,4-butanediol as a chemical intermediate points to its role as a foundational block in the production of various polymers. kupdf.net Research into materials science has explored the use of related chlorinated compounds as monomers for flame-retardant polyesters. smolecule.com

Synthesis of Polyhydroxyethylurethanes (from related butanediol-derived cyclic carbonates)

A significant application in polymer chemistry involves the synthesis of non-isocyanate poly(hydroxyurethane)s (PHUs) from butanediol-derived cyclic carbonates. google.comkupdf.netwhiterose.ac.uk This process represents a safer, isocyanate-free alternative to traditional polyurethane production. smolecule.com The synthesis begins with a CO2-based cyclic carbonate, such as 1,4-butanediol (B3395766) bis(glycidyl ether carbonate), which is prepared from 1,4-butanediol bis-glycidyl ether and carbon dioxide. whiterose.ac.uk This bis(cyclic carbonate) then undergoes a polyaddition reaction with various diamines to form the corresponding PHUs. google.comkupdf.netwhiterose.ac.uk These reactions are typically carried out under mild conditions, for example at 80 °C in a solvent like acetonitrile (B52724) (MeCN), and can proceed to quantitative yields. google.comwhiterose.ac.uk The resulting PHU materials possess pending hydroxyl groups along the polymer chain and can be characterized using a range of spectroscopic and analytical techniques, including NMR, IR, and GPC. google.comkupdf.net

ParameterValue/Condition
Starting Material1,4-butanediol bis(glycidyl ether carbonate)
Co-reactantVarious diamines
Reaction TypePolyaddition
Temperature80 °C
SolventAcetonitrile (MeCN)
OutcomeNon-isocyanate poly(hydroxyurethane)s (PHUs)
This interactive table summarizes the typical conditions for the synthesis of Polyhydroxyurethanes from butanediol-derived cyclic carbonates. google.comwhiterose.ac.uk

Intermediate in the Synthesis of Complex Organic Compounds

Beyond polymers, this compound is a valuable intermediate for creating complex organic molecules, particularly those with specific stereochemistry.

Role in the Development of Chiral Molecules

The stereochemistry of this compound is critical to its application in asymmetric synthesis. The compound exists as a racemic mixture of enantiomers and possesses two chiral centers. The threo configuration of the DL-form is particularly useful as it allows for the selective formation of other chiral molecules, such as specific epoxides or dithiols, while maintaining the stereochemical integrity at the C2 and C3 positions. A prominent example is its use in the synthesis of DL-dithiothreitol (DTT), a crucial reducing agent in protein biochemistry, through a reaction with thiourea (B124793) under controlled basic conditions. The chiral centers in related chlorinated diols are also known to facilitate enantioselective transformations. smolecule.com

Applications in Laboratory Research for Studying Reaction Mechanisms of Chlorinated Diols

This compound is a subject of laboratory research for understanding the reaction mechanisms of chlorinated diols. It undergoes several fundamental organic reactions, including the oxidation of its hydroxyl groups to form carbonyl compounds and the nucleophilic substitution of its chlorine atoms with other functional groups. The presence of electron-withdrawing chloro groups enhances the reactivity of the molecule in certain reactions compared to unsubstituted diols.

Studies on its mechanism of action show that it can form covalent bonds with nucleophilic sites on biomolecules like enzymes and proteins, leading to the inhibition or modification of their activity. This makes it a useful tool for investigating biochemical pathways and enzyme mechanisms. The analysis of its reaction products, for example through gas chromatography-mass spectrometry, helps to elucidate these pathways. Diagnostic mass spectrum data for 2,3-dichloro-1,4-butanediol shows characteristic fragment mass ions that confirm its identity in reaction mixtures. google.com Research into the reactions of similar compounds, such as the ring-opening of epoxides to form chlorinated diols, further contributes to the understanding of this class of molecules.

Reaction TypeDescription
Oxidation The hydroxyl groups can be oxidized to form the corresponding carbonyl compounds.
Reduction The compound can be reduced to form 1,4-dichlorobutane (B89584).
Nucleophilic Substitution The chlorine atoms can be replaced by other functional groups through reactions with nucleophiles.
Covalent Bonding Can form covalent bonds with nucleophilic sites on enzymes and proteins, altering their activity.
This interactive table outlines the primary reaction types of this compound studied in laboratory research.

Precursor for Industrial Chemicals (e.g., as part of the route to adiponitrile (B1665535) via 1,4-dichloro-2-butene)

This compound serves as a potential precursor in the synthetic route to various industrial chemicals. One notable, albeit indirect, application is in the production of adiponitrile, a key intermediate in the manufacture of nylon 6,6. The established industrial synthesis of adiponitrile often involves 1,4-dichloro-2-butene as a key intermediate. This dichloroalkene is typically produced through the chlorination of butadiene. atamanchemicals.com

The conversion of this compound to 1,4-dichloro-2-butene would likely proceed through a dehydration reaction, where the two hydroxyl groups are eliminated to form a carbon-carbon double bond. This transformation would yield the desired 1,4-dichloro-2-butene, which can then be utilized in the synthesis of adiponitrile. The reaction of 1,4-dichloro-2-butene with sodium cyanide yields 3-hexenedinitrile, which is subsequently hydrogenated to produce adiponitrile.

While the direct industrial application of this compound as a starting material for this specific route to adiponitrile is not extensively documented, its chemical structure makes it a plausible candidate for conversion to the necessary 1,4-dichloro-2-butene intermediate. Further research and process optimization would be required to determine the viability and efficiency of this synthetic pathway compared to existing industrial methods.

Precursor Chemistry for Conjugated Systems

This compound is a versatile starting material for the synthesis of various conjugated systems, which are of significant interest in organic synthesis and materials science due to their electronic properties and reactivity.

Synthesis of Dinitrobutane Analogues and Conjugated Dienes (e.g., 1,4-Dinitro-1,3-butadiene)

The chemical structure of this compound, with its reactive chlorine and hydroxyl functional groups, allows for its conversion into dinitrobutane analogues and subsequently to conjugated dienes like (1E,3E)-1,4-dinitro-1,3-butadiene. The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene is of particular interest as this compound is a valuable building block in various chemical transformations. researchgate.netdntb.gov.ua

A plausible synthetic route from this compound would involve a two-step process:

Nitration: The first step would be the substitution of the chlorine atoms and hydroxyl groups with nitro groups. This could potentially be achieved through reaction with a suitable nitrating agent. This would lead to the formation of 1,4-dinitro-2,3-butanediol.

Elimination: The resulting 1,4-dinitro-2,3-butanediol can then be converted to (1E,3E)-1,4-dinitro-1,3-butadiene. One established method involves the acylation of the diol to form 2,3-diacetoxy-1,4-dinitrobutane, followed by thermal elimination of acetic acid to yield the conjugated dinitrodiene. researchgate.netnih.gov Another approach involves the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane. researchgate.net

The synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene has been reported starting from 1,4-dinitrobutane-2,3-diol, which is synthesized via a condensation reaction between nitromethane (B149229) and glyoxal. researchgate.netnih.gov

Derivatization for Diels-Alder and Cycloaddition Reactions

Conjugated dienes derived from this compound, such as 1,4-dihalo-1,3-butadienes and (1E,3E)-1,4-dinitro-1,3-butadiene, are valuable substrates in Diels-Alder and other cycloaddition reactions. acs.orglibretexts.orgmasterorganicchemistry.comucalgary.ca The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.comucalgary.ca

(1E,3E)-1,4-Dinitro-1,3-butadiene, which can be synthesized from precursors related to this compound, readily participates in [4+2] cycloaddition reactions. researchgate.netdntb.gov.uanih.gov The electron-withdrawing nature of the nitro groups enhances the reactivity of the diene, making it an excellent partner for various dienophiles. These reactions provide access to a wide range of substituted cyclohexene (B86901) derivatives, which can be further elaborated into complex molecular architectures.

Furthermore, dihalo-1,3-butadienes, which could potentially be synthesized from this compound through dehydration and subsequent halogenation or dehydrohalogenation, are also known to undergo cycloaddition reactions. acs.orgnih.gov These reactions are crucial for the construction of cyclic and polycyclic systems. The versatility of these conjugated systems in cycloaddition chemistry underscores the potential of this compound as a starting material for the synthesis of complex organic molecules. Other types of cycloadditions, such as [3+2] cycloadditions, have also been explored with derivatives of these conjugated systems. nih.gov

Advanced Spectroscopic Characterization and Computational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For dl-2,3-dichloro-1,4-butanediol, both ¹H and ¹³C NMR are crucial for its structural confirmation and for monitoring its synthesis and isomeric purity.

Structural Elucidation and Confirmation

The ¹H NMR spectrum of this compound provides key information for its structural verification. The spectrum is expected to show distinct signals for the different types of protons present in the molecule. The protons on the carbons bearing the hydroxyl groups (CH-OH) and the protons on the carbons bearing the chlorine atoms (CH₂-Cl) will resonate at different chemical shifts due to the varying electronic environments.

The dl-pair (racemic mixture of 2R,3R and 2S,3S isomers) and the meso-isomer (2R,3S) of 2,3-dichloro-1,4-butanediol are diastereomers and are therefore expected to have distinct NMR spectra. The symmetry in the meso-isomer can lead to fewer signals compared to the dl-pair.

Expected ¹H NMR Spectral Data for this compound:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityCoupling Constant (J) in Hz
HO-CH ~3.8 - 4.2MultipletVicinal coupling with CH₂Cl and CHOH protons
H ₂C-Cl~3.6 - 4.0MultipletGeminal and vicinal coupling
-OH VariableBroad singletDependent on concentration and solvent

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon AtomExpected Chemical Shift (ppm)
C H-OH~70 - 80
C H₂-Cl~45 - 55

Monitoring Reaction Progress and Isomer Ratios

NMR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. beilstein-journals.org For the synthesis of this compound, for instance, from the chlorination of 1,4-butanediol (B3395766), the appearance of signals corresponding to the product and the disappearance of reactant signals can be tracked to determine the reaction's endpoint.

Furthermore, quantitative NMR (qNMR) can be employed to determine the ratio of dl and meso isomers in a mixture. ox.ac.uk By integrating the signals that are unique to each isomer, their relative concentrations can be calculated. ox.ac.uk This is crucial for controlling the stereochemical outcome of a synthesis. The distinct chemical shifts of the methine protons (CH-OH) in the dl and meso isomers often provide a clear basis for this quantification.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, C-H, C-O, and C-Cl bonds.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, with the broadening resulting from hydrogen bonding. The C-H stretching vibrations of the sp³ hybridized carbons typically appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibration will give rise to a strong band in the 1000-1200 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be useful in confirming the presence of the chloro substituents.

Characteristic IR Absorption Bands for this compound:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching3200 - 3600Strong, Broad
C-H (sp³)Stretching2850 - 3000Medium to Strong
C-OStretching1000 - 1200Strong
C-ClStretching600 - 800Medium to Strong

Mass Spectrometry Techniques for Structural Information

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

Analysis of Fragmentation Pathways

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern of this compound is expected to be influenced by the presence of both hydroxyl and chloro functional groups.

Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). For alkyl halides, the loss of a halogen radical (e.g., Cl˙) or a hydrogen halide molecule (e.g., HCl) is a typical fragmentation route. The presence of two chlorine atoms will also result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl).

Potential Fragmentation Pathways for this compound in EI-MS:

Fragmentation ProcessNeutral Lossm/z of Fragment Ion
Loss of waterH₂OM - 18
Loss of HClHClM - 36
Loss of a chlorine radicalCl˙M - 35/37
Alpha-cleavageCH₂Cl˙M - 49/51
Cleavage of C-C bond between hydroxylated carbonsC₂H₄OCl˙M - 81/83

Identification of Adducts (e.g., protonated, sodiated species)

Soft ionization techniques, such as Electrospray Ionization (ESI), are less energetic and often result in the formation of protonated molecules [M+H]⁺ or adducts with other ions present in the solution, such as sodium [M+Na]⁺. nih.gov The analysis of these adducts is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

For this compound, ESI-MS would be expected to show prominent peaks corresponding to [C₄H₈Cl₂O₂ + H]⁺ and [C₄H₈Cl₂O₂ + Na]⁺. The accurate mass measurement of these ions using a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.

Expected Adduct Ions in ESI-MS of this compound:

Adduct IonFormulaCalculated m/z
Protonated molecule[C₄H₈Cl₂O₂ + H]⁺160.99
Sodiated molecule[C₄H₈Cl₂O₂ + Na]⁺182.97

Note: The calculated m/z values are for the most abundant isotopes.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the structure, reactivity, and electronic properties of molecules like this compound at a granular level. These theoretical approaches complement experimental data, offering insights that are often difficult or impossible to obtain through laboratory work alone. The following sections detail specific computational methods and their potential applications in characterizing this compound.

Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity. It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs a molecule's reactivity. MEDT analyzes the changes in electron density along a reaction pathway to understand and predict experimental outcomes. Key aspects of this theory include the analysis of the potential energy surface, conceptual DFT reactivity indices, and the topological analysis of the electron localization function (ELF).

For this compound, MEDT could be employed to predict its behavior in various organic reactions. For instance, in a potential cyclization reaction to form a substituted tetrahydrofuran, MEDT would analyze the flow of electron density from the nucleophilic hydroxyl groups to the electrophilic carbons bearing the chlorine atoms. By calculating the global electron density transfer (GEDT) at the transition state, one could quantify the polar nature of the reaction. A higher GEDT value would indicate a more polar, and likely faster, reaction.

Furthermore, MEDT can be used to rationalize regioselectivity and stereoselectivity. The theory rejects models based on molecular orbital analysis and instead focuses on the electron density changes to explain why certain products are favored.

Table 1: Hypothetical Conceptual DFT Reactivity Indices for Reactants in a Cyclization Reaction

SpeciesElectronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N)
This compound-4.57.01.452.5
Base (e.g., OH⁻)-2.06.00.334.0

Note: This table is illustrative, showing the type of data generated in an MEDT study. Actual values would require specific quantum chemical calculations.

A computational scan of the potential energy surface (PES) would be performed by systematically rotating the key dihedral angles (e.g., Cl-C-C-Cl, HO-C-C-OH, C-C-C-C). For similar molecules like 2,3-butanediol (B46004), studies have identified multiple conformers, with stability dictated by weak intramolecular hydrogen bonds. In this compound, the analysis would focus on the interplay between intramolecular hydrogen bonding (O-H···O or O-H···Cl) and repulsive steric and electrostatic interactions between the bulky chlorine atoms.

The results would likely show several low-energy conformers with gauche arrangements around the central C-C bond, which would facilitate intramolecular hydrogen bonding. Mapping the PES also reveals the energy barriers between conformers, indicating how readily the molecule can interconvert between different shapes.

Natural Bond Orbital (NBO) analysis is a powerful method used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. It provides a quantitative description of intramolecular delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals.

For this compound, NBO analysis would be instrumental in quantifying the strength of intramolecular hydrogen bonds. This is achieved by calculating the second-order perturbation energy, E(2), which corresponds to the stabilization energy from the delocalization of electron density from a lone pair (n) of an oxygen or chlorine atom (the donor) to the antibonding orbital (σ*) of an O-H bond (the acceptor).

Table 2: Illustrative NBO E(2) Stabilization Energies for a Stable Conformer

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(O1)σ(O2-H2)3.5Intramolecular Hydrogen Bond
n(Cl1)σ(C1-C2)0.8Hyperconjugation
n(O2)σ*(C2-C3)1.2Hyperconjugation

Note: This table presents hypothetical data to illustrate the output of an NBO analysis. The specific values depend on the chosen conformer and level of theory.

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). AIM analysis locates critical points in the electron density field where the gradient of the density is zero. A bond critical point (BCP) found between two nuclei is a necessary and sufficient condition for the existence of a chemical bond connecting them.

In the context of this compound, AIM analysis would be used to characterize the nature of both covalent and non-covalent interactions. By analyzing the properties of the electron density at the BCP of an O···H interaction, one can confirm and characterize an intramolecular hydrogen bond. Key indicators include the value of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)). A positive ∇²ρ and a small ρ value are characteristic of closed-shell interactions, such as hydrogen bonds.

This method offers an unambiguous way to map the network of chemical bonds and identify weaker, non-covalent interactions that are critical for determining the molecule's three-dimensional structure and stability.

Quantum chemical calculations are essential for determining the thermodynamic and kinetic parameters that govern chemical processes. By calculating the electronic energy of reactants, transition states, and products, one can derive key quantities like activation energies (Ea) and reaction enthalpies (ΔH).

For this compound, these calculations could be applied to model its thermal decomposition or its reaction with other chemical species. For example, in a substitution reaction where a chlorine atom is replaced by a nucleophile, computational methods can locate the transition state structure and calculate its energy. The resulting activation energy provides a quantitative prediction of the reaction rate.

Similarly, the heats of formation for different conformers can be calculated, allowing for the determination of their relative populations at thermal equilibrium via the Boltzmann distribution. These calculations are typically performed using methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)).

Theoretical studies of the electron density distribution provide fundamental insights into a molecule's chemical nature. The electron density (ρ(r)) is a physical observable that reveals how electrons are distributed in space, which in turn dictates chemical bonding, polarity, and reactivity.

For this compound, mapping the electron density would highlight the effects of the electronegative chlorine and oxygen atoms. These atoms would draw electron density away from the carbon backbone, creating regions of positive and negative electrostatic potential. Visualizing the Molecular Electrostatic Potential (MEP) mapped onto an isosurface of the electron density would clearly show the nucleophilic sites (negative potential, near the oxygen lone pairs) and electrophilic sites (positive potential, near the hydrogen atoms of the hydroxyl groups).

Analysis of the electron density distribution is also foundational to the MEDT and AIM theories discussed previously. It helps to understand how the distribution of electrons dictates the molecule's preferred geometry and its interactions with other molecules.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes in Environmental Matrices

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The presence of chlorine atoms on the carbon chain of dl-2,3-dichloro-1,4-butanediol makes the molecule susceptible to hydrolysis. The carbon-chlorine bond can be cleaved, leading to the substitution of the chlorine atom with a hydroxyl group (-OH) from water.

The probable initial hydrolysis product would be a chlorohydrin, where one chlorine atom is replaced by a hydroxyl group. Further hydrolysis could potentially lead to the formation of a butanetetraol, although the stability of such a molecule would need to be considered. The reaction can be generalized as follows:

C₄H₈Cl₂O₂ + H₂O → C₄H₉ClO₃ + HCl

Further hydrolysis could then occur:

C₄H₉ClO₃ + H₂O → C₄H₁₀O₄ + HCl

Photolytic Degradation Mechanisms

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) range of the spectrum. For this compound, photolysis could be a significant degradation pathway, especially in surface waters or in the atmosphere if the compound is volatile.

The energy from UV radiation can be sufficient to break the carbon-chlorine bonds, which are generally the weakest bonds in the molecule. This can lead to the formation of highly reactive free radicals. These radicals can then participate in a variety of secondary reactions, including reaction with oxygen, to form a range of degradation products. The specific products would depend on the environmental conditions, such as the presence of oxygen and other organic matter.

Biotic Transformation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process in determining the ultimate fate of many organic pollutants in the environment.

Microbial Degradation Mechanisms and Metabolites (focus on chemical changes)

The microbial degradation of halogenated compounds is a well-documented phenomenon. ucl.ac.uknih.gov Microorganisms have evolved various enzymatic mechanisms to cleave carbon-halogen bonds, a process known as dehalogenation. For this compound, two primary microbial degradation mechanisms can be postulated:

Reductive Dehalogenation: Under anaerobic (oxygen-deficient) conditions, some bacteria can use chlorinated compounds as electron acceptors in their respiration process. nih.govresearchgate.net This results in the replacement of a chlorine atom with a hydrogen atom. For this compound, this would lead to the formation of monochlorinated butanediols and eventually butanediol (B1596017).

Oxidative Dehalogenation: Under aerobic (oxygen-rich) conditions, microorganisms can utilize oxygenases to incorporate oxygen into the molecule, leading to the removal of the chlorine atoms. This often proceeds through the formation of an unstable intermediate that eliminates the halide ion.

The initial step in the biodegradation of this compound would likely involve the enzymatic cleavage of the carbon-chlorine bonds. The resulting dearomatized intermediate can then be further metabolized. For instance, the resulting butanediol could be oxidized to corresponding aldehydes and carboxylic acids, which can then enter central metabolic pathways of the microorganisms. While specific studies on this compound are lacking, research on the microbial degradation of the related compound 1,4-butanediol (B3395766) by Pseudomonas putida has shown its conversion to 4-hydroxybutyrate, which is then further metabolized. nih.gov

The expected metabolic pathway would likely involve the following chemical transformations:

Dehalogenation: C₄H₈Cl₂O₂ → C₄H₉ClO₃ → C₄H₁₀O₄

Oxidation: The resulting butanetetraol could be oxidized to various keto or acid derivatives, which can then be utilized by the microorganism for energy and growth.

Environmental Persistence and Mobility Studies (focused on chemical fate in the environment)

The persistence of a chemical in the environment is its ability to resist degradation. The mobility of a chemical refers to its ability to move through different environmental compartments.

Due to the lack of specific experimental data on this compound, its environmental persistence and mobility can only be estimated based on its chemical structure and the behavior of analogous compounds. The presence of chlorine atoms suggests that it may be more persistent than its non-chlorinated counterpart, 1,4-butanediol, which is considered to be readily biodegradable. dupont.ca

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